Cbz-aminooxy-PEG8-Boc
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Overview
Description
Cbz-aminooxy-PEG8-Boc is a polyethylene glycol-based PROTAC linker. This compound is used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. The compound’s full chemical name is tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylaminooxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-aminooxy-PEG8-Boc involves multiple steps, starting with the preparation of the polyethylene glycol (PEG) chain The PEG chain is then functionalized with an aminooxy group protected by a carbobenzyloxy (Cbz) groupThe reaction conditions typically involve the use of organic solvents such as dichloromethane and reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure high yield and purity. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s identity and purity.
Chemical Reactions Analysis
Types of Reactions
Cbz-aminooxy-PEG8-Boc undergoes several types of chemical reactions, including:
Substitution Reactions: The aminooxy group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Cbz and Boc protecting groups can be removed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. Reaction conditions typically involve the use of organic solvents and mild bases.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, while hydrogenation over palladium on carbon (Pd/C) is used for Cbz deprotection.
Major Products Formed
Substitution Reactions: The major products are substituted aminooxy derivatives.
Deprotection Reactions: The major products are the free aminooxy derivatives.
Scientific Research Applications
Cbz-aminooxy-PEG8-Boc is widely used in scientific research, particularly in the development of PROTACs. These chimeric molecules are designed to target and degrade specific proteins within cells, making them valuable tools in drug discovery and development. The compound’s applications include:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the study of protein-protein interactions and protein degradation pathways.
Medicine: Investigated for its potential in targeted cancer therapies and other diseases involving aberrant protein expression.
Industry: Utilized in the production of high-value pharmaceuticals and research reagents.
Mechanism of Action
Cbz-aminooxy-PEG8-Boc functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The compound connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This brings the target protein into proximity with the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Cbz-aminooxy-PEG4-Boc: A shorter PEG chain variant with similar properties.
Cbz-aminooxy-PEG12-Boc: A longer PEG chain variant offering increased flexibility.
Cbz-aminooxy-PEG8-NHS: An alternative linker with a different functional group.
Uniqueness
Cbz-aminooxy-PEG8-Boc is unique due to its optimal PEG chain length, which provides a balance between flexibility and stability. This makes it particularly suitable for the synthesis of PROTACs, where precise spatial arrangement of the ligands is crucial for effective protein degradation.
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylaminooxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H53NO13/c1-31(2,3)45-29(33)9-10-35-11-12-36-13-14-37-15-16-38-17-18-39-19-20-40-21-22-41-23-24-42-25-26-44-32-30(34)43-27-28-7-5-4-6-8-28/h4-8H,9-27H2,1-3H3,(H,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRYWFQLYUTWNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCONC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H53NO13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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